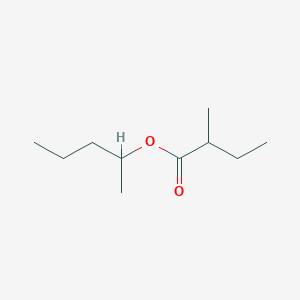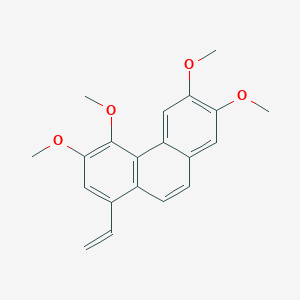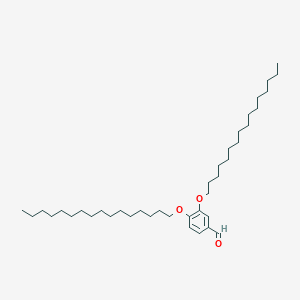![molecular formula C9H18O3 B14609222 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 57651-44-2](/img/structure/B14609222.png)
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propan-1-ol, featuring a dioxolane ring substituted with trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of propan-1-ol with a suitable dioxolane precursor. One common method is the acid-catalyzed reaction of propan-1-ol with 2,2,4-trimethyl-1,3-dioxolane. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Industrial production also emphasizes the importance of safety measures, given the flammability and potential toxicity of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).
Reduction: Secondary alcohols or alkanes.
Substitution: Halogenated compounds (e.g., alkyl chlorides or bromides).
Aplicaciones Científicas De Investigación
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the dioxolane ring.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Butane-1,3-diol: A diol with similar functional groups but a different carbon backbone.
Uniqueness
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
57651-44-2 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-7-9(3,12-8)5-4-6-10/h10H,4-7H2,1-3H3/t9-/m0/s1 |
Clave InChI |
ZWFCLXDYXYMEFX-VIFPVBQESA-N |
SMILES isomérico |
C[C@@]1(COC(O1)(C)C)CCCO |
SMILES canónico |
CC1(OCC(O1)(C)CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


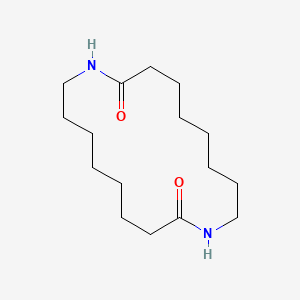
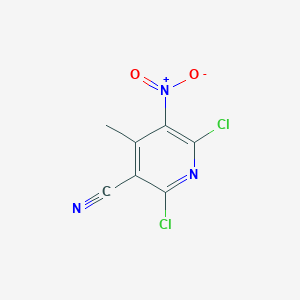
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

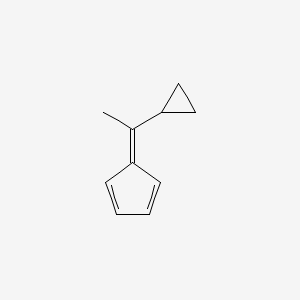

![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

